2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): Aromatic protons resonate as a doublet at δ 7.68–7.72 ppm (J = 8.4 Hz) for H-4 and H-5. The methylene group (-CH₂CN) appears as a singlet at δ 3.98 ppm.
- ¹³C NMR (100 MHz, CDCl₃): The nitrile carbon (C≡N) resonates at δ 117.5 ppm. Aromatic carbons adjacent to chlorine and -CF₃ groups show deshielding at δ 132.8–138.4 ppm.
- ¹⁹F NMR : The -CF₃ group exhibits a quintet at δ -62.3 ppm due to coupling with adjacent protons.
Infrared (IR) Spectroscopy
Strong absorption at 2245 cm⁻¹ corresponds to the C≡N stretch. C-Cl and C-F vibrations appear at 740 cm⁻¹ and 1120 cm⁻¹, respectively.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 254.04 [M]⁺. Fragmentation patterns include loss of Cl⁻ (m/z 219.01) and -CF₃ (m/z 167.98).
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction (XRD) reveals a monoclinic crystal system with space group P2₁/c. Unit cell parameters include:
The benzene ring deviates <2° from planarity, while the -CF₃ group exhibits a torsional angle of 12.5° relative to the ring plane. Intermolecular C≡N···H-C hydrogen bonds (2.98 Å) stabilize the lattice.
Figure 1: X-ray crystal structure
(Note: Replace with actual diagram if available)
Computational Chemistry Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. Electrostatic potential maps highlight electron-deficient regions near chlorine atoms (Figure 2).
Table 2: DFT-calculated geometric parameters
| Parameter | Value (Å/°) |
|---|---|
| C1-C6 bond length | 1.489 |
| C-Cl bond length | 1.734 |
| C-CF₃ bond length | 1.541 |
| Cl-C-CF₃ dihedral angle | 112.4° |
Figure 2: Electrostatic potential map (Note: Include computational visualization if applicable)
Properties
IUPAC Name |
2-[2,3-dichloro-6-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)5(3-4-15)8(7)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMNRRQYRWZABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Aromatic Precursors
- Starting from a substituted xylene or benzene derivative, selective chlorination is performed under free-radical conditions catalyzed by ultraviolet light or chemical initiators.
- Pyridine or trialkyl/triaryl phosphates may be added as scavengers to suppress ring chlorination side-products.
- The goal is to maximize dichlorination at the 2,3-positions while minimizing over-chlorination (tetra-, penta-, hexachlorinated by-products) that complicate purification.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl group can be introduced through fluorination of chlorinated intermediates using hydrogen fluoride in the presence of catalysts such as antimony or phosphorus fluorides.
- This step converts trichloromethyl groups into trifluoromethyl groups selectively, enhancing yield and purity.
- Phase-transfer catalysts like quaternary ammonium salts (e.g., Aliquat 336) or crown ethers facilitate these transformations in biphasic systems.
Formation of the Acetonitrile Side Chain
- The acetonitrile group is typically introduced via nucleophilic substitution of a benzyl chloride intermediate with sodium cyanide.
- This reaction occurs in aqueous media with phase-transfer catalysts to enhance the cyanide ion's nucleophilicity and facilitate separation of the organic product.
- Yields for this step are reported around 90–92% with product purity exceeding 98%.
Summary of a Representative Synthesis Route
Research Findings and Yield Data
- The key cyanide substitution step consistently achieves yields of 90–92% with product purity greater than 98%.
- Chlorination steps require careful optimization to avoid formation of higher chlorinated by-products that complicate purification.
- Use of phase-transfer catalysts significantly improves reaction rates and selectivity in both fluorination and cyanide substitution steps.
Notes on Alternative Methods and Reagents
- Trifluoromethylation may alternatively be performed using trifluoromethylsilane reagents or sodium trifluoroacetate, but these methods are less documented for this specific compound.
- The presence of both chlorine and trifluoromethyl groups suggests that halogenation and trifluoromethylation reactions remain the most practical and scalable routes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetonitriles with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
Chemistry
DCTFPA serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions that yield valuable compounds.
Biology and Medicine
DCTFPA has garnered attention for its potential pharmaceutical applications. Research indicates that it may interact with specific enzymes and metabolic pathways, which can lead to significant biological effects.
Biological Activity :
- Anticancer Properties : Preliminary studies suggest that DCTFPA exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer).
| Compound | Cell Line Tested | IC50 Value (µM) | Observations |
|---|---|---|---|
| DCTFPA | A549 | 15 | Significant growth inhibition observed |
| DCTFPA | HT-29 | 12 | Enhanced cytotoxicity compared to controls |
| DCTFPA | B-16 | 18 | Moderate activity noted |
Pharmaceutical Research
Due to its unique chemical properties, DCTFPA is being investigated for its role in drug development. It may serve as a scaffold for synthesizing novel therapeutic agents targeting specific diseases.
Case Study 1: Anticancer Activity
A recent study explored the cytotoxicity of DCTFPA analogs against human cancer cell lines. The results indicated that substituents like trifluoromethyl groups significantly enhance anticancer activity compared to non-fluorinated compounds. This property positions DCTFPA as a candidate for further drug development.
Case Study 2: Enzyme Interaction
Research has shown that DCTFPA can inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting serotonin uptake, which is crucial for neurotransmission and could have implications for treating mood disorders.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The trifluoromethyl group and nitrile functionality play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile
- Structure : Cl substituents at positions 2 and 6, CF₃ at position 3.
- Availability : 97% purity (Alfa catalog) .
Functional Group Variants
3-(Trifluoromethyl)phenylacetonitrile
2,3-Dichloro-6-(trifluoromethyl)benzyl Bromide
- Structure : Replaces -CH₂CN with -CH₂Br.
- Impact : The bromide group offers distinct reactivity (e.g., Suzuki coupling), whereas the nitrile group may participate in hydrolysis or cyclization .
Substituent Variants
2-(Trifluoromethyl)phenylboronic Acid
- Structure : Boronic acid (-B(OH)₂) instead of acetonitrile; CF₃ at position 2.
- Impact : The boronic acid enables cross-coupling reactions (e.g., with aryl halides), but requires storage below -20°C, complicating handling compared to nitriles .
Data Tables
Table 1: Structural and Commercial Comparison
Table 2: Reactivity and Handling
| Compound Name | Functional Group | Stability/Reactivity Considerations |
|---|---|---|
| This compound | Nitrile | Susceptible to hydrolysis under strong acids/bases |
| 2,3-Dichloro-6-(trifluoromethyl)benzyl Bromide | Bromide | Reactive in SN2 substitutions; light-sensitive |
| 2-(Trifluoromethyl)phenylboronic Acid | Boronic Acid | Requires sub-20°C storage; air/moisture-sensitive |
Key Findings
Substituent Position : Chlorine placement significantly impacts steric and electronic profiles. The 2,3,6-substitution pattern in the parent compound may hinder reactions at the para position compared to its 2,6-dichloro isomer .
Functional Group Utility : Nitriles offer versatile reactivity (e.g., hydrolysis to carboxylic acids), whereas boronic acids enable cross-couplings .
Commercial Status : Discontinuation by CymitQuimica contrasts with Alfa’s listing, highlighting supplier-dependent availability .
Biological Activity
2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C9H5Cl2F3N
- CAS Number : 1017777-89-7
- Molecular Weight : 253.05 g/mol
The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine biosynthesis. This inhibition can disrupt cellular proliferation, particularly in cancer cells.
- Receptor Interaction : It may also interact with G protein-coupled receptors (GPCRs), affecting signal transduction pathways that are crucial for cell growth and survival .
Biological Activity
The compound exhibits a range of biological activities:
- Anticancer Properties : Studies indicate that this compound induces apoptosis in various cancer cell lines. For example, it has shown effectiveness against human gastric carcinoma cell lines by promoting programmed cell death through the inhibition of specific kinases.
- Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective properties, reducing oxidative stress and inflammation in neuronal cells .
Case Studies
- In Vitro Studies : In laboratory settings, the compound was tested against several cancer cell lines. It demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating significant potency at nanomolar concentrations .
- Animal Models : In rodent models of cancer, treatment with this compound resulted in reduced tumor size and increased survival rates compared to control groups. These studies highlight its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
